3-氨基羰基-1-Boc-吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

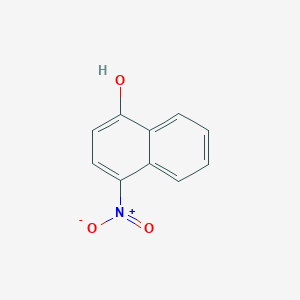

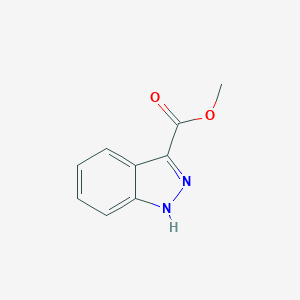

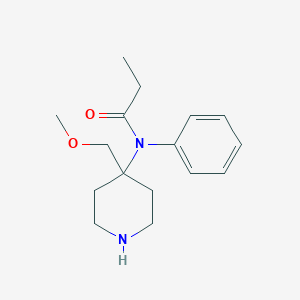

3-Aminocarbonyl-1-Boc-pyrrolidine (or 3-Aminocarbonyl-1-Boc-Pyrrolidine, Boc-Pyr) is an organic compound that was first synthesized in the early 1960s. It is a versatile molecule that has been widely used in both organic synthesis and medicinal chemistry. Boc-Pyr is a chiral compound, meaning that it has two different mirror-image forms (enantiomers). It is a common reagent in the synthesis of peptides and proteins, and it has been widely used in the pharmaceutical industry for the synthesis of small molecule drugs. Boc-Pyr has also been used in the synthesis of peptide and protein therapeutics, and it has been studied for its potential therapeutic applications.

科学研究应用

有机合成和药物化学

3-氨基羰基-1-Boc-吡咯烷: 是多种有机合成中的通用构建块,特别是在构建含有吡咯烷环的复杂分子方面,吡咯烷环在许多生物活性化合物中普遍存在 。其Boc保护的胺允许在不脱保护的情况下对其他官能团进行选择性反应,使其在逐步合成中具有价值。

对映选择性催化

该化合物用于对映选择性催化以生产手性分子。 例如,它参与Pd催化的α-芳基化反应,这对在药物分子中创建不对称中心至关重要,可能导致副作用更少、疗效更好的药物 。

药物发现

在药物发现中,1-Boc-3-羰基吡咯烷作为新型生物活性化合物的支架。 其吡咯烷环是药物中常见的基序,因为它对药代动力学特性的有利影响以及改善与生物靶标的结合亲和力和选择性的能力 。

抗病毒和抗癌研究

该化合物也是合成核苷类似物的先导,核苷类似物是抗病毒和抗癌治疗的关键。 这些类似物可以抑制病毒逆转录酶和哺乳动物DNA聚合酶,从而干扰癌细胞或病毒增殖中的DNA复制 。

绿色化学

1-Boc-3-羰基吡咯烷: 在绿色化学应用中起着重要作用。 它在微波辅助有机合成(MAOS)中的应用提高了合成效率,并支持环境友好的化学过程 。

纳米技术

虽然没有直接用于纳米技术,但在3-氨基羰基-1-Boc-吡咯烷中发现的吡咯烷环是某些纳米材料的结构特征。 这些材料利用基于吡咯烷的化合物的独特特性用于创新应用,例如药物递送系统 。

立体化学

1-Boc-3-羰基吡咯烷的立体化学在合成立体异构体中很重要。 其取代基的空间取向会导致药物候选物的不同生物学特性,这对开发对映选择性药物至关重要 。

安全和危害

“3-Aminocarbonyl-1-Boc-pyrrolidine” is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water, and rinse with pure water for at least 15 minutes, respectively . If inhaled, the victim should be moved into fresh air . In case of ingestion, it is advised not to induce vomiting and to call a doctor or Poison Control Center immediately .

未来方向

The future directions for “3-Aminocarbonyl-1-Boc-pyrrolidine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the development of more efficient and versatile synthesis methods could also be a focus of future research .

属性

IUPAC Name |

tert-butyl 3-carbamoylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-5-4-7(6-12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDGOVOBEZPXMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404372 |

Source

|

| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122684-34-8 |

Source

|

| Record name | 3-Aminocarbonyl-1-Boc-pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B44680.png)

![[3-[2-[2,5-Bis(3-aminopropylamino)pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B44682.png)

![5-Chloro-1-methylbicyclo[3.2.0]heptan-6-one](/img/structure/B44690.png)

![1-Azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B44693.png)